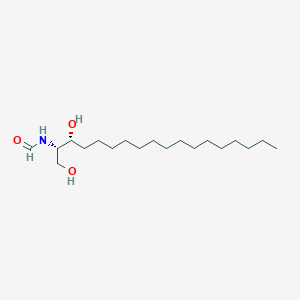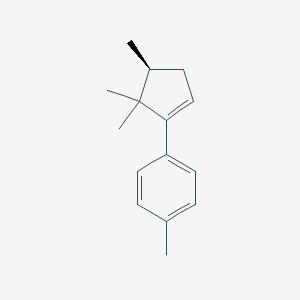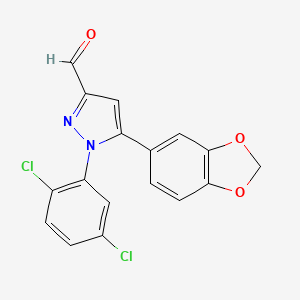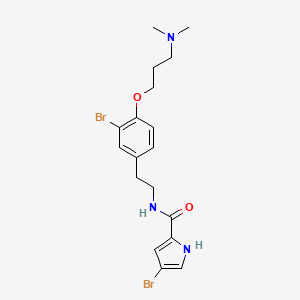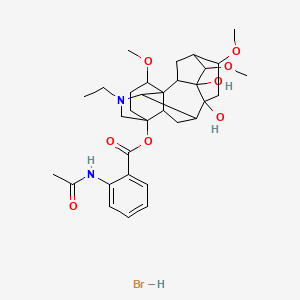
Allapinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lappaconite Hydrobromide is typically extracted from the roots of Aconitum sinomontanum Nakai . The extraction process involves several steps, including the use of solvents and purification techniques to isolate the alkaloid. One common method involves the hydrolysis of Lappaconitine in acidic solutions, such as sulfuric acid or hydrochloric acid, to produce N-Deacetyllappaconitine . The choice of acid and reaction conditions, including solvent, temperature, and concentration, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of Lappaconite Hydrobromide involves large-scale extraction and purification processes. The roots of Aconitum sinomontanum Nakai are harvested and processed to extract the alkaloid. The crude extract is then subjected to further purification steps, including crystallization and chromatography, to obtain high-purity Lappaconite Hydrobromide .
Analyse Des Réactions Chimiques
Types of Reactions
Lappaconite Hydrobromide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Oxidation and Reduction: These reactions can modify the functional groups on the alkaloid, leading to the formation of new compounds with potentially different biological activities.
Common Reagents and Conditions
Acids: Sulfuric acid, hydrochloric acid, and hydrobromic acid are commonly used for hydrolysis reactions.
Oxidizing Agents: Various oxidizing agents can be used to modify the alkaloid structure.
Major Products
The major products formed from these reactions include N-Deacetyllappaconitine and other derivatives that retain the core structure of the alkaloid but with modified functional groups .
Applications De Recherche Scientifique
Lappaconite Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of diterpene alkaloids.
Medicine: Lappaconite Hydrobromide is being researched for its potential use in treating pain and inflammation.
Mécanisme D'action
Lappaconite Hydrobromide exerts its effects primarily through the inhibition of sodium channels in nerve cells . By blocking these channels, the compound reduces the transmission of pain signals, leading to its analgesic effects . Additionally, it has been shown to modulate other ion channels and receptors, contributing to its anti-inflammatory and antiarrhythmic properties .
Comparaison Avec Des Composés Similaires
Lappaconite Hydrobromide is often compared to other diterpene alkaloids, such as Aconitine and Mesaconitine .
Aconitine: Similar to Lappaconite Hydrobromide, Aconitine is also derived from Aconitum species and has potent analgesic properties.
Mesaconitine: This compound shares a similar structure with Lappaconite Hydrobromide but differs in its pharmacological profile.
Lappaconite Hydrobromide stands out due to its balanced profile of efficacy and safety, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C32H45BrN2O8 |
|---|---|
Poids moléculaire |
665.6 g/mol |
Nom IUPAC |
(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate;hydrobromide |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H |
Clé InChI |
CFFYROOPXPKMEQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
Pictogrammes |
Acute Toxic |
Synonymes |
allapinin allapinine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




